6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-(1-aminoethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-5(10)6-2-3-7-8(4-6)13-9(12)11-7/h2-5H,10H2,1H3,(H,11,12) |
InChI Key |
GRPHUVBYBPOPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)O2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Benzoxazole Derivatives
Benzoxazole derivatives, including 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one, are traditionally synthesized via condensation reactions involving 2-aminophenol and carbonyl compounds (aldehydes, ketones, acids, or their derivatives). These reactions typically proceed under acidic or catalytic conditions, often requiring elevated temperatures.
Recent advances have introduced green chemistry approaches and nanocatalysts to improve yields and reduce environmental impact. For example, nanocatalysts such as nano-ZnO and magnetic nanomaterials have been employed to catalyze the condensation of 2-aminophenol with aldehydes under milder conditions, achieving high yields (85–98%) with catalyst recyclability.
Specific Synthetic Routes to 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
While direct literature on the exact preparation of 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is limited, closely related benzoxazole derivatives have been synthesized using multi-step protocols involving:
- Step 1: Formation of benzoxazole core by condensation of 2-aminophenol with appropriate carbonyl precursors bearing the aminoethyl side chain or its protected form.
- Step 2: Introduction or modification of the aminoethyl substituent via reductive amination or amide formation, depending on the precursor used.
- Step 3: Purification and isolation through crystallization or chromatography to achieve high purity.
Practical Synthesis Insights from Related Benzoxazole Compounds
A recent practical synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a related benzoxazole derivative, provides valuable methodology insights. This synthesis employed:
- Borylation of aniline derivatives to form boronate esters.
- Subsequent nitro reduction using transfer hydrogenation catalyzed by palladium on carbon (Pd/C) under continuous flow conditions.
- The process achieved high yields (up to 95%) and purity (>99%) with efficient catalyst recycling and scale-up potential.
Though this compound differs structurally, the continuous flow hydrogenation and mild reaction conditions could be adapted for the preparation of 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one, especially for the reduction or modification steps involving aminoethyl groups.
Reaction Conditions and Catalysts
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group in the aminoethyl side chain undergoes alkylation with alkyl halides or epoxides. Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and mild bases like potassium carbonate.
Example Reaction:
Key Data:
| Reagent | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Methyl iodide | DMF | K₂CO₃ | 25 | 78 | |
| Ethylene oxide | Ethanol | None | 60 | 65 |
-
Mechanism: Nucleophilic substitution (SN2) at the primary amine, facilitated by the electron-donating benzoxazole ring .
Acylation Reactions
The aminoethyl group reacts with acyl chlorides or anhydrides to form amides. Reactions are often conducted in dichloromethane (DCM) with triethylamine as a base.
Example Reaction:
Key Data:
| Acylating Agent | Solvent | Base | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Acetyl chloride | DCM | Et₃N | 92 | 98 | |
| Benzoyl chloride | THF | Pyridine | 85 | 95 |
-
Side Products: Over-acylation is mitigated by stoichiometric control.
Oxidation Reactions
The benzoxazole core and aminoethyl side chain are susceptible to oxidation. Common oxidants include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA).
Example Reaction:
Key Data:
| Oxidant | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| H₂O₂ | FeCl₃ | Ethanol | 50 | 60 | |
| mCPBA | None | DCM | 0–25 | 75 |
-
Mechanism: Radical-mediated oxidation at the ethylamine moiety, with stabilization by the benzoxazole ring .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions, forming fused heterocycles.
Example Reaction:
Key Data:
| Dipolarophile | Catalyst | Solvent | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| Propargyl ester | Pd(OAc)₂ | Toluene | 82 | >90% trans | |
| Acrylonitrile | CuI | DMF | 68 | 70% cis |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the benzoxazolone ring undergoes ring-opening to form a carbamate intermediate, which can recyclize or react further .
Example Reaction:
Key Data:
| Acid/Base | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|
| HCl (1M) | H₂O | Carbamate | 88 | |
| NaOH (1M) | EtOH | Rearranged benzoxazole | 45 |
Catalytic Cross-Coupling
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the benzoxazole ring. The aminoethyl group enhances solubility in aqueous reaction mixtures .
Example Reaction:
Key Data:
| Substrate | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 76 |
Stability Under Thermal Conditions
Thermogravimetric analysis (TGA) shows decomposition above 200°C, with the aminoethyl group contributing to lower thermal stability compared to unsubstituted benzoxazolones .
Scientific Research Applications
6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The benzoxazole ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Physicochemical Properties
- Lipophilicity: Benzoyl and acetyl derivatives exhibit higher logP values (>2) compared to the aminoethyl analog (estimated logP ~1.5), affecting membrane permeability.
- Solubility: The aminoethyl group’s protonation at physiological pH increases aqueous solubility, whereas methoxy and chloro substituents reduce it.
- Melting Points: Substituents like nitro or benzoyl increase melting points (e.g., 6-nitro derivative: 240–243°C ), while alkylamines (e.g., aminoethyl) lower them due to reduced crystallinity.
Biological Activity
6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a derivative of benzoxazole that has garnered attention for its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, integrating diverse research findings and case studies.
Synthesis and Characterization
The synthesis of 6-(1-aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of appropriate benzoxazole derivatives with aminoethyl groups. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound. For instance, a study demonstrated the synthesis route through the condensation of 2-aminophenol with ethyl acrylate followed by cyclization to form the benzoxazole ring .
Anticancer Activity
Research indicates that 6-(1-aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as MCF-7 (breast), A549 (lung), and HepG2 (liver).
- IC50 Values : The IC50 values for these cell lines ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
Table 1: Cytotoxicity of 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
| HepG2 | 25 | Inhibition of DNA synthesis |
Antibacterial Activity
The compound also demonstrates antibacterial properties. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 3.9 to 31.5 µg/mL depending on the bacterial strain tested .
- Mechanism : The antibacterial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In addition to antibacterial effects, 6-(1-aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one has shown antifungal activity against Candida albicans:
- Activity Assessment : The compound inhibited fungal growth at concentrations similar to those effective against bacterial strains .
Table 2: Antibacterial and Antifungal Activity
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 3.9 | Antibacterial |
| Escherichia coli | >31.5 | Antibacterial |
| Candida albicans | 15 | Antifungal |
Case Studies
Several case studies have explored the therapeutic potential of benzoxazole derivatives:
- Study on Cancer Cell Lines : A comprehensive study assessed various benzoxazole derivatives for their cytotoxic effects on multiple cancer cell lines. The results indicated that compounds similar to 6-(1-aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibited selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Screening : Another study screened a series of benzoxazole derivatives for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted that while many compounds had limited activity, those with structural similarities to our compound showed promising results against specific strains .
Q & A
Q. What are the common synthetic routes for 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzoxazolone precursors with ethylenediamine derivatives. Optimization includes:
- Catalyst Selection : Use palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents .
- Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity, monitored by TLC .
Yield improvements require iterative adjustment of temperature (80–120°C) and reaction time (12–48 hours), as demonstrated in analogous benzoxazolone syntheses .
Q. How do researchers confirm the structural integrity of 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1760 cm⁻¹ and NH/OH bands at 2800–3065 cm⁻¹ .
- NMR Analysis : NMR identifies aromatic protons (δ 6.7–7.4 ppm) and ethylamine side-chain protons (δ 2.4–3.5 ppm) . NMR resolves benzoxazolone carbons (C=O at ~160 ppm) .
- X-ray Crystallography : Use ORTEP-3 or WinGX to validate molecular geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can discrepancies between computational binding predictions and experimental biological activity data for benzoxazol-2-one derivatives be systematically addressed?
- Methodological Answer :
- Docking Validation : Compare Glide (Schrödinger) or AutoDock results with mutagenesis studies. For example, if simulations predict binding to Tyr36 but activity assays show no inhibition, test Tyr36Ala mutants experimentally .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess binding mode stability. Discrepancies may arise from flexible loops (e.g., MIF’s Tyr36 conformational changes) .
- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to measure binding kinetics and reconcile computational values .
Q. What methodological approaches are recommended for resolving contradictions in crystallographic data analysis when determining molecular conformation?
- Methodological Answer :
- Multi-Software Cross-Validation : Refine structures using both SHELXL (WinGX suite) and PHENIX to detect model bias .
- Electron Density Maps : Analyze residual density (>3σ) for missing atoms/water molecules. For example, reports , requiring iterative refinement of thermal parameters .
- Torsion Angle Libraries : Compare derived angles (e.g., benzoxazolone ring puckering) to Cambridge Structural Database entries to identify outliers .
Q. In pharmacokinetic studies, how can challenges related to reactive metabolite formation and low solubility be mitigated?
- Methodological Answer :
- Structural Modifications : Replace the benzoxazol-2-one zinc-binding group (ZBG) with pyridinone analogs to reduce glutathione adduct formation .
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 5-chloro derivatives in show improved bioavailability) .
- In Vitro Assays : Use hepatic microsomes + NADPH to screen for reactive intermediates. LC-MS/MS quantifies GSH adducts, guiding SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
